![molecular formula C17H17N3O2S B2532442 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide CAS No. 1021045-62-4](/img/structure/B2532442.png)
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a cascade reaction of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular formula of DMTP is C19H15N3OS. The structure of similar compounds has been established by spectral data and a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds include [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The structures of newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The yield of a similar compound was 65%, with a melting point of 236–238 °C (DMF/AcOH) .Scientific Research Applications
Antioxidant Properties
Fused thiazolo[4,5-b]pyridines have been found to possess high antioxidant activity . Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for potential therapeutic interventions.
Herbicidal Activity
Some derivatives of thiazolo[4,5-b]pyridines exhibit herbicidal effects . These compounds could play a role in developing environmentally friendly herbicides to manage unwanted plant growth.
Antimicrobial Potential
Fused thiazolo[4,5-b]pyridines have demonstrated antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. These compounds may contribute to the development of novel antimicrobial agents.
Anti-Inflammatory Effects
Certain thiazolo[4,5-b]pyridine derivatives exhibit anti-inflammatory activity . Their ability to modulate inflammatory pathways could be relevant for treating inflammatory diseases and conditions.
Antitumor Activity
Researchers have identified antitumor effects associated with some thiazolo[4,5-b]pyridine compounds . These molecules may interfere with cancer cell growth and survival, making them potential candidates for oncology research.
Drug Design and Medicinal Chemistry
The unique scaffold of thiazolo[4,5-b]pyridines, with multiple reactive sites, allows for extensive modifications . Medicinal chemists can explore these compounds for drug discovery, optimizing their pharmacological properties.
Mechanism of Action
Future Directions
The future directions for “N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide” and similar compounds could involve further exploration of their biological activities. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Therefore, these compounds might be developed into novel anti-fibrotic drugs .
properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-4-22-13-8-6-5-7-12(13)16(21)20-17-19-15-14(23-17)10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRICYNWGHONCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide |
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